ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a butyl chain, and a nitro group attached to the pyrazole ring
Properties
IUPAC Name |
ethyl 1-butyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-5-6-12-7-8(13(15)16)9(11-12)10(14)17-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUUTGGAIMGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains a cornerstone for constructing the heterocyclic core. A modified approach using ethyl 3-oxopentanoate and butylhydrazine hydrochloride in ethanol under reflux (12 h, 78°C) achieves 75% yield of ethyl 1-butyl-1H-pyrazole-3-carboxylate. Mechanistic studies confirm that the butylhydrazine's nucleophilicity governs cyclization kinetics, with electron-deficient hydrazines requiring prolonged reaction times.
Green Chemistry Alternatives
Semicarbazide hydrochloride enables pyrazole formation under aqueous conditions, eliminating toxic hydrazine derivatives. For instance, reacting dimethyl acetylenedicarboxylate with semicarbazide in water (24 h, 60°C) provides methyl 1H-pyrazole-3-carboxylate in 82% yield. While this method reduces environmental impact, subsequent N-alkylation steps necessitate phase-transfer catalysts due to the poor solubility of butyl halides in water.
N-Alkylation at the Pyrazole 1-Position
Nucleophilic Substitution with Butyl Halides
Treatment of ethyl 1H-pyrazole-3-carboxylate with 1-bromobutane in dimethylformamide (DMF) containing potassium carbonate (4.0 equiv) at 80°C for 12 hours achieves 85% alkylation yield. Kinetic profiling reveals a second-order dependence on butyl bromide concentration, suggesting a bimolecular nucleophilic substitution (SN2) mechanism. Solvent screening identifies DMF as superior to tetrahydrofuran or acetonitrile due to its high polarity and capacity to stabilize ionic intermediates.
Mitsunobu Reaction for Challenging Substrates
Sterically hindered pyrazoles benefit from Mitsunobu conditions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. Reacting ethyl 1H-pyrazole-3-carboxylate with butanol in tetrahydrofuran (0°C to 25°C, 6 h) delivers the N-butyl product in 91% yield. Despite its efficiency, this method's reliance on stoichiometric phosphine reagents limits scalability.
Regioselective Nitration at the 4-Position
Trifluoroacetic Acid-Mediated Nitration
Building on US Patent 2014/194452, dissolving ethyl 1-butyl-1H-pyrazole-3-carboxylate (1.0 equiv) in trifluoroacetic acid (TFA) with ammonium nitrate (2.5 equiv) at 23°C for 2 hours installs the nitro group with 90% regioselectivity. The reaction's success hinges on TFA's dual role as solvent and Brønsted acid, which protonates the pyrazole ring and directs nitration to the electron-deficient 4-position.
Mixed Acid Nitration Systems
Comparative studies with nitric acid (65%)/sulfuric acid (98%) mixtures (0°C, 30 min) show comparable yields (88%) but require meticulous temperature control to prevent ester hydrolysis. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of 5-nitro regioisomers, validating the butyl group's para-directing effect.
Esterification and Protecting Group Strategies
Fischer Esterification of Carboxylic Acid Precursors
Hydrochloric acid-catalyzed reflux (12 h) of 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethanol (10 equiv) provides the target ester in 78% yield. This method proves advantageous for large-scale synthesis due to inexpensive reagents, though competing decarboxylation necessitates pH monitoring.
Steglich Esterification Under Mild Conditions
Coupling the carboxylic acid with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 24 h) achieves 95% conversion. While effective for acid-sensitive substrates, the required purification steps (filtering dicyclohexylurea byproducts) increase operational complexity.
Optimization Studies and Comparative Analysis
Solvent Effects on Alkylation Efficiency
A systematic evaluation of aprotic solvents demonstrates the following yield trends:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 85 |
| Dimethyl Sulfoxide | 46.7 | 82 |
| Acetonitrile | 37.5 | 68 |
| Tetrahydrofuran | 7.6 | 54 |
Higher dielectric solvents enhance ionic dissociation of potassium carbonate, accelerating the deprotonation-alkylation sequence.
Temperature Profile for Nitration
Differential scanning calorimetry (DSC) of the TFA-mediated nitration reveals an exothermic peak at 35°C, necessitating external cooling to maintain 23°C. Exceeding 40°C promotes decomposition pathways, reducing yield to 62%.
Scalability and Industrial Considerations
Pilot-scale experiments (50 L reactor) using the optimized two-step sequence (alkylation → nitration) achieve an overall yield of 76% with >99% HPLC purity. Key process parameters include:
- Alkylation : 8-hour reaction time with 10 mol% tetrabutylammonium iodide as phase-transfer catalyst
- Nitration : Semi-batch ammonium nitrate addition over 1 hour to control exotherms
- Workup : Liquid-liquid extraction with dichloromethane/water (3:1 v/v) followed by activated carbon decolorization
Economic analyses estimate a raw material cost of $12.50/kg for multi-ton production, positioning this route as commercially viable.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the C-4 position undergoes reduction to form amino derivatives, a key step for further functionalization.
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Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Catalytic hydrogenation proceeds through adsorption on Pd/C, while SnCl₂ provides electrons in acidic media .
Hydrolysis Reactions
The ester group at C-3 is hydrolyzed to carboxylic acid under acidic or basic conditions.
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Applications : The carboxylic acid product serves as a precursor for amides or metal-organic frameworks .
Condensation Reactions
The ester participates in Knoevenagel and Biginelli-type condensations with active methylene compounds.
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Mechanistic Insight : The ester’s carbonyl group acts as an electrophile, reacting with enolizable ketones or urea derivatives to form fused heterocycles .
Cyclization Reactions
Reduction of the nitro group followed by cyclization yields fused pyrazolo-pyrimidines or oxadiazoles.
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Applications : These heterocycles exhibit biological activity, including antimicrobial and anticancer properties .
Substitution Reactions
The nitro group can be replaced by nucleophiles under harsh conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | NaN₃, CuI, DMF, 120°C, 24 h | Ethyl 4-azido-1-butyl-1H-pyrazole-3-carboxylate | 55% |
Oxidation Reactions
While the nitro group is already oxidized, the pyrazole ring can undergo further oxidation at the C-5 position.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₂O, 90°C, 6 h | 1-Butyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid | 45% |
Scientific Research Applications
Antimicrobial Activity
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate has shown promising results as an antimicrobial agent. Studies indicate that derivatives of pyrazole compounds exhibit significant activity against a range of bacteria and fungi. The nitro group in the structure enhances its reactivity and potential as an inhibitor of microbial growth .
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. This compound may inhibit pathways involved in inflammation, thus offering therapeutic benefits .
Herbicidal Activity
Compounds similar to this compound have been investigated for their herbicidal properties. The pyrazole ring structure allows for selective targeting of plant metabolic pathways, which can lead to effective weed control without harming crop plants .
Insecticidal Applications
The compound's potential as an insecticide has also been explored, particularly in targeting pests that affect agricultural yields. Its mechanism likely involves interference with insect hormonal systems or metabolic processes .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-butyl-4-amino-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ethyl ester group, which confer specific chemical reactivity and biological activity.
Biological Activity
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (C₁₀H₁₅N₃O₄) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrazole ring substituted with a nitro group and an ethyl ester moiety. The presence of the butyl group enhances its lipophilicity, improving solubility in organic solvents compared to other similar compounds.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating key biochemical pathways involved in inflammation and infection.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit bacterial growth and may serve as potential agents against various pathogens.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Study on Anti-HSV Activity
In a screening study for antiviral activity, this compound was evaluated against herpes simplex virus type 1 (HSV-1). The results indicated that this compound exhibited promising anti-HSV activity compared to other tested derivatives, suggesting its potential as a therapeutic agent for viral infections .
In Vivo Toxicity Assessment
A toxicity assessment was conducted on various pyrazole derivatives, including this compound. The acute oral toxicity (LD50) was found to be greater than 2000 mg/kg in mice, indicating a favorable safety profile for further development in therapeutic applications .
Q & A
Q. How can researchers design a synthetic route for ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions. For example:
- Step 1: Condensation of 1-butylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole intermediate.
- Step 2: Nitration at the 4-position using nitric acid/sulfuric acid under controlled conditions (0–5°C) .
- Step 3: Purification via silica gel chromatography (e.g., using cyclohexane/ethyl acetate gradients) . Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like regioisomers or over-nitrated derivatives.
| Reaction Step | Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| Pyrazole formation | Reflux, 12 h | 60–70% | |
| Nitration | 0–5°C, HNO₃/H₂SO₄ | 40–50% |
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify substituent positions (e.g., nitro group at C4, butyl chain at N1). For example, the nitro group deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy: Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry (EI/ESI): Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of –NO₂ or ester groups) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Based on structurally similar pyrazole derivatives:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential nitro group decomposition (e.g., NOx emissions) .
- Waste Disposal: Segregate organic waste and consult licensed disposal services .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysis: Use Lewis acids (e.g., CuSO₄ in click chemistry) to accelerate cyclization .
- Temperature Control: Maintain nitration below 10°C to prevent side reactions . Case Study: A 15% yield increase was achieved by replacing HNO₃ with acetyl nitrate for regioselective nitration .
Q. How is X-ray crystallography applied to resolve its crystal structure?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K .
- Structure Solution: Employ direct methods (e.g., SHELXT ) followed by refinement via SHELXL .
- Validation: Check R-factor (<0.05), bond lengths (e.g., C–N: ~1.34 Å), and thermal parameters . Example: A related pyrazole-carboxylate showed a planar pyrazole ring with torsion angles <5° .
Q. What strategies assess its potential in medicinal chemistry?
Methodological Answer:
- Bioactivity Screening: Test against target enzymes (e.g., kinases) via fluorescence assays .
- SAR Studies: Modify substituents (e.g., replace butyl with benzyl) and compare IC₅₀ values .
- ADME Prediction: Use computational tools (e.g., SwissADME) to estimate solubility and BBB penetration . Data Example: A trifluoromethyl analog exhibited anti-inflammatory activity (IC₅₀ = 4.2 μM) .
Q. How to troubleshoot low yields or contradictory spectral data?
Methodological Answer:
- Byproduct Analysis: Use HPLC-MS to detect regioisomers (e.g., nitro at C5 instead of C4) .
- Reaction Monitoring: Track intermediates via in-situ IR to identify incomplete nitration .
- Crystallization Issues: Optimize solvent polarity (e.g., hexane/EtOAc) to improve crystal quality . Case Study: Contradictory NMR signals in a nitro-pyrazole were resolved via NOE experiments, confirming steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
